![molecular formula C22H19N5O4 B2779178 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941901-49-1](/img/structure/B2779178.png)
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The molecular formula of the compound is C22H19N5O4 .
Synthesis Analysis
The synthesis of a similar compound involved the treatment of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The compound contains a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 417.41736 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Anticancer Activity
One area of research involves exploring the anticancer potential of pyrimidine derivatives. In a study, different aryloxy groups were attached to the C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, leading to the discovery of compounds with significant cancer cell growth inhibition properties (Al-Sanea et al., 2020).
Antimicrobial Activity
Another study focused on the synthesis of pyrimidine and oxazinone derivatives as antimicrobial agents. This research utilized citrazinic acid as a starting material and led to the development of compounds with good antibacterial and antifungal activities (Hossan et al., 2012).
Radioligand Imaging
Pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), with applications in radioligand imaging and positron emission tomography (PET). A study in this field synthesized derivatives with a fluorine atom in their structure, enabling in vivo imaging and investigation of these compounds' properties (Dollé et al., 2008).
Biological Evaluation
Research has also been conducted on the biological activity of novel pyrimidine derivatives. For instance, a study synthesized compounds starting with N-pyrimidinylacetamide derivative and explored their chemical behavior and biological applications (Farouk et al., 2021).
Mecanismo De Acción
The compound acts as an inhibitor of PARP-1, a DNA-binding protein involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate the DNA repair process and cell survival .
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-31-17-9-7-15(8-10-17)25-19(28)14-26-18-6-4-12-24-20(18)21(29)27(22(26)30)13-16-5-2-3-11-23-16/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHJQXIOJRXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

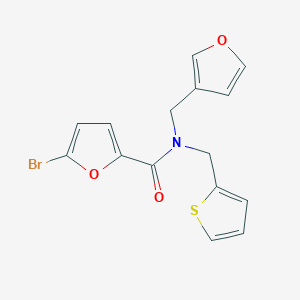
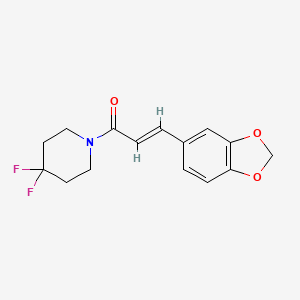
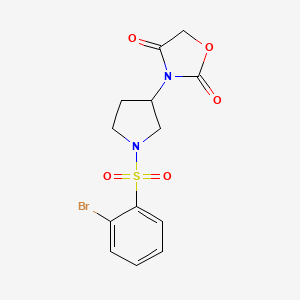
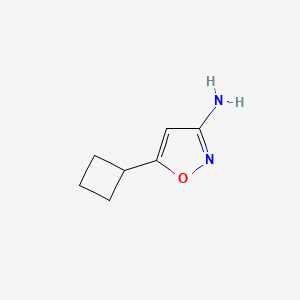
![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
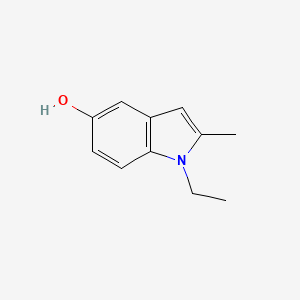

![Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate](/img/structure/B2779114.png)
![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
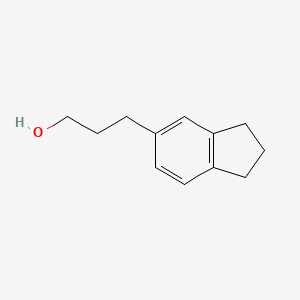
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)
